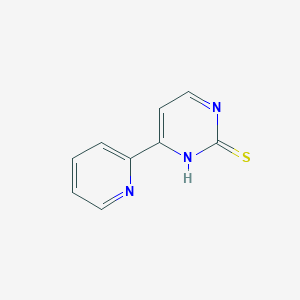

4-(2-Pyridinyl)pyrimidine-2-thiol

Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry

Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. nih.gov This structural unit is of immense biological importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, DNA, and RNA. tec.mxnih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular framework in a multitude of clinically used drugs. tec.mx

The pyrimidine ring's utility in drug design is vast, with derivatives exhibiting a wide spectrum of pharmacological activities. tec.mxresearchgate.net These include anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.govresearchgate.net The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors. mdpi.com Furthermore, the pyrimidine structure serves as a versatile building block for creating more complex, fused heterocyclic systems, expanding its chemical diversity and therapeutic potential. nih.govnih.gov The development of pyrimidine-based molecules continues to be a major focus in the quest for new therapeutic agents. tec.mx

The Role of the Thiol Group and Pyridine (B92270) Moiety in 4-(2-Pyridinyl)pyrimidine-2-thiol

The specific properties of this compound are defined by the interplay of its three key components: the pyrimidine core, the thiol substituent, and the pyridine ring.

The thiol (-SH) group at the 2-position of the pyrimidine ring introduces significant functionality. The thiol group provides an additional site for molecular interactions and can be crucial for biological activity. nih.gov It can participate in hydrogen bonding and, due to its nucleophilicity, can be involved in reactions such as alkylation to form thioethers, a common strategy for modifying molecular properties. nih.govacs.org The presence of a thiol group can also enable the molecule to act as a chelating agent, binding to metal ions. wikipedia.org In many heterocyclic systems, the 2-thiol group exists in a tautomeric equilibrium with its corresponding thione form (=S). wikipedia.org This thiol-thione tautomerism can influence the molecule's chemical reactivity and how it binds to biological targets. nih.gov

Overview of Research Areas for this compound

Research into this compound and related compounds spans several scientific disciplines, primarily driven by the versatile chemical functionalities of its constituent parts.

Synthesis and Characterization: A primary area of research involves the synthesis of these molecules. One established method includes the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which is then cyclized with thiourea (B124793) to yield the final pyridine-containing pyrimidine-2-thiol (B7767146) derivative. ashdin.com The characterization of these newly synthesized compounds is typically achieved through spectroscopic methods. ashdin.com

Coordination Chemistry: The presence of multiple nitrogen atoms and a sulfur atom makes this compound an effective ligand for binding to metal ions. cymitquimica.com It can act as a chelating agent, forming stable complexes with transition metals like silver, copper, and zinc. cymitquimica.com This property is valuable in the development of new materials, catalysts, and analytical reagents.

Medicinal Chemistry: Given the well-documented biological activities of pyrimidine and pyridine scaffolds, this compound is a candidate for biological screening. researchgate.netashdin.com Research on similar pyrimidine-2-thiol derivatives has explored their potential as anti-inflammatory, anticancer, and antimicrobial agents. nih.govashdin.comchemimpex.com For instance, in-silico molecular docking studies have been used to predict the anti-inflammatory effects of pyridine-bearing pyrimidine-2-thiols by examining their potential interactions with cyclooxygenase (COX) enzymes. ashdin.com

Materials Science: Analogous compounds are being investigated for their applications in materials science. For example, related pyrimidine-thiol derivatives are explored for their potential in creating advanced materials like organic semiconductors. chemimpex.com

Below is a table summarizing the key properties of the parent compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃S | cymitquimica.comchemshuttle.com |

| Molecular Weight | 189.24 g/mol | cymitquimica.comchemshuttle.com |

| Appearance | Yellow Crystalline Powder | wikipedia.org |

| Purity | Min. 95% | cymitquimica.comchemshuttle.com |

Properties

IUPAC Name |

6-pyridin-2-yl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c13-9-11-6-4-8(12-9)7-3-1-2-5-10-7/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVNBRCSYKXAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415904 | |

| Record name | 4-(2-PYRIDINYL)PYRIMIDINE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454699-37-7 | |

| Record name | 4-(2-PYRIDINYL)PYRIMIDINE-2-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 2 Pyridinyl Pyrimidine 2 Thiol and Its Derivatives

Foundational Synthetic Pathways

The construction of the 4-(2-pyridinyl)pyrimidine-2-thiol scaffold is predominantly achieved through cyclization reactions that form the pyrimidine (B1678525) ring. These methods often involve the condensation of a three-carbon component with thiourea (B124793).

Multi-component Condensation and Cyclization Reactions

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of highly substituted pyrimidines in a single step, combining three or more reactants. While specific MCRs for the direct synthesis of this compound are not extensively detailed in readily available literature, the general principles of MCRs for pyrimidine synthesis are well-established. For instance, a three-component coupling of a substituted enamine, an orthoester like triethoxymethane, and ammonium (B1175870) acetate (B1210297) can yield 4,5-disubstituted pyrimidines. ijper.org Another approach involves the reaction of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, often catalyzed by an acid, in what is known as the Biginelli reaction. nih.gov The synthesis of pyrimidine-linked imidazopyridines has been achieved through a one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids using a catalytic amount of molecular iodine. acs.org These general methodologies highlight the potential for developing a specific one-pot synthesis for this compound by carefully selecting the appropriate starting materials, such as 2-acetylpyridine (B122185), a suitable one-carbon component, and thiourea.

Reaction of 3-Acetylpyridine with Substituted Benzaldehydes to form Chalcone (B49325) Intermediates

A crucial and widely used method for constructing the pyrimidine ring involves the initial synthesis of a chalcone intermediate. Chalcones, or α,β-unsaturated ketones, are typically prepared via a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative in the presence of a base. farmaciajournal.comresearchgate.net

To synthesize the precursor for this compound, 2-acetylpyridine is used as the ketone component. The reaction involves the condensation of 2-acetylpyridine with an appropriate aldehyde. For instance, the reaction of 2-acetylpyridine with 2-formylpyridine under Claisen-Schmidt conditions can yield 1,3-bis(pyridin-2-yl)prop-2-en-1-one, which serves as a key chalcone intermediate. researchgate.net However, this reaction can sometimes lead to the formation of multiple products, necessitating careful control of reaction conditions and purification of the desired chalcone. researchgate.net

Cyclization of Chalcones with Thiourea

Once the pyridinyl-containing chalcone is synthesized and purified, it undergoes a cyclocondensation reaction with thiourea to form the target pyrimidine-2-thiol (B7767146). This reaction is a common and effective method for creating pyrimidine-2(1H)-thione rings. farmaciajournal.com The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. nih.gov The thiourea acts as a dinucleophile, attacking the β-carbon of the α,β-unsaturated ketone and subsequently cyclizing to form the heterocyclic ring. This method provides a versatile route to a variety of substituted pyrimidine-2-thiols by simply varying the substituents on the initial chalcone. The general reaction of chalcones with thiourea in an acidic medium can also yield 6-phenyl-4-aryl-pyrimidine-2(1H)-thione derivatives. farmaciajournal.com

Condensation of 1,3-Diketones with Thiourea

An alternative foundational pathway to pyrimidine-2-thiols is the condensation of a 1,3-diketone with thiourea. This method provides a direct route to the pyrimidine ring system. For the synthesis of this compound, a suitable 1,3-diketone precursor would be required, such as 1-(pyridin-2-yl)butane-1,3-dione. The reaction involves the condensation of the diketone with thiourea, typically in the presence of a base or acid catalyst, to yield the desired pyrimidine-2-thiol. While specific examples for the synthesis of this compound via this method are not extensively documented in readily available literature, the general applicability of this reaction is a cornerstone of pyrimidine synthesis.

Advanced Derivatization Techniques for Structural Modification

Following the synthesis of the core this compound structure, further functionalization can be achieved through derivatization of the thiol group. This allows for the introduction of various substituents, which can modulate the compound's chemical and physical properties.

S-Alkylation and S-Acylation for Thiol Group Functionalization

The thiol group at the 2-position of the pyrimidine ring is a versatile handle for introducing a wide array of functional groups through S-alkylation and S-acylation reactions.

S-Alkylation involves the reaction of the thiol with an alkyl halide in the presence of a base. This reaction proceeds via an SN2 mechanism, where the thiolate anion acts as a nucleophile. nih.govnih.gov For example, 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride can be S-alkylated to produce various 2-S-substituted 4,6-dimethylpyrimidines. researchgate.net The synthesis of 4-pyrimidone-2-thioethers can be achieved through the alkylation of the thiol group after the initial condensation of a β-ketoester with thiourea. researchgate.net The alkylthio group can then serve as a linker to other moieties or as a latent sulfone for further reactions. researchgate.net

Functionalization at the Pyridine (B92270) Moiety

One common approach involves the use of pre-functionalized pyridines in the initial synthesis of the pyrimidine ring. For instance, substituted 2-acetylpyridines can be used as starting materials. A general and efficient synthesis of various pyridine derivatives can be achieved through the reaction of acetophenone, substituted aromatic aldehydes, and thiourea, which undergo cyclization to form the desired substituted products. researchgate.net

Another strategy involves the direct functionalization of the pre-formed this compound. However, the reactivity of the pyridine ring can be influenced by the electron-withdrawing nature of the pyrimidine ring. Skeletal editing of pyrimidines to pyrazoles has been reported, demonstrating that the pyrimidine ring can undergo significant transformations. escholarship.orgescholarship.org For example, 4-(3-pyridyl)pyrimidine and 4-pyrazinylpyrimidine have been shown to contract to their corresponding pyrazole (B372694) derivatives, albeit in moderate yields. escholarship.orgescholarship.org This indicates that the pyridine substituent influences the reactivity and stability of the pyrimidine core. escholarship.orgescholarship.org

Modifications on the Pyrimidine Ring System

The pyrimidine ring of this compound offers several sites for modification, enabling the synthesis of a diverse range of derivatives. Key modifications include reactions at the thiol group and substitutions on the pyrimidine ring itself.

The thiol group at the C-2 position is a versatile handle for further functionalization. For instance, it can be S-alkylated to introduce various alkyl or aryl groups. nih.gov The introduction of a thiomethyl group at the C-2 position of a pyrimidine ring has been explored in the development of novel compounds. nih.gov

The pyrimidine ring itself can be constructed through various cyclization reactions. A widely used method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with thiourea. bu.edu.eg For example, the reaction of substituted chalcones with thiourea in a methanolic solvent is a common route to substituted pyrimidine-2-thiols. nih.gov The reaction conditions, such as the presence of a base like potassium hydroxide, are crucial for the success of the cyclization. nih.gov

Furthermore, the pyrimidine ring can be built from non-heterocyclic precursors by condensing an amidine, urea, or thiourea with a 1,3-bifunctional three-carbon fragment. bu.edu.eg The choice of reagents and reaction conditions allows for the synthesis of a wide array of substituted pyrimidines. researchgate.netmdpi.com For instance, the reaction of enaminonitriles with isothiocyanates can lead to the formation of pyrimidine derivatives. researchgate.net

The 2,4-diaminopyrimidine (B92962) moiety is another important scaffold that can be modified to create novel compounds. nih.gov Modifications can include introducing an amino group at the C-5 position or changing the substituents on the amino groups. nih.gov

Preparation of Disulfide Derivatives (e.g., 4,4′-di-2-pyridyl-2,2′-dithiodipyrimidine)

Disulfide derivatives of this compound, such as 4,4′-di-2-pyridyl-2,2′-dithiodipyrimidine, are typically prepared through the oxidation of the corresponding thiol.

A common method for this transformation involves the reaction of 4-(pyridin-2-yl)pyrimidine-2-thiol with an oxidizing agent. For example, the reaction with ferric nitrate (B79036) has been reported to yield 4,4′-di-2-pyridyl-2,2′-dithiodipyrimidine. researchgate.net Another reported method for a similar disulfide, di-4-pyridyl-2,2′-dithiodipyrimidine, involves the use of sulfuryl chloride (SO₂Cl₂) in dichloromethane (B109758) (CH₂Cl₂). nih.gov In this procedure, a solution of SO₂Cl₂ is added dropwise to a suspension of the corresponding thiol. nih.gov The resulting solid is then collected and treated with a base to afford the disulfide product. nih.gov

The structure of these disulfide ligands has been a subject of interest in supramolecular chemistry. nih.gov The C-S-S-C torsion angle is a key structural feature, and for 4,4'-di-4-pyridyl-2,2'-dithio-dipyrimidine, this angle has been determined to be 96.12 (9)°. nih.govnih.gov The S-S bond length is typically within the normal range for such compounds. nih.gov

Coordination Chemistry and Metal Ligand Interactions of 4 2 Pyridinyl Pyrimidine 2 Thiol

Ligand Characteristics and Coordination Modes

The coordination behavior of 4-(2-pyridinyl)pyrimidine-2-thiol is fundamentally governed by its structural features, particularly the presence of multiple potential donor atoms and its existence in tautomeric forms. This allows for a range of coordination modes, from simple monodentate binding to the formation of complex polynuclear structures.

Thiol-Thione Tautomerism and its Impact on Coordination

A critical aspect of the chemistry of this compound is its existence as a pair of tautomers: the thiol form, this compound, and the thione form, 4-(2-pyridinyl)pyrimidin-2(1H)-thione. This tautomerism is a dynamic equilibrium that can be influenced by factors such as the solvent environment and the presence of metal ions. cdnsciencepub.comresearchgate.net In solution, polar solvents tend to favor the thione form, while the thiol form is more predominant in nonpolar solvents. cdnsciencepub.comresearchgate.net

This tautomeric equilibrium has a profound impact on how the ligand coordinates to a metal center. The deprotonation of the thiol group in the thiol form or the thione group in the thione form generates a thiolate anion, which is a potent coordinating agent. The coordination can then proceed through the sulfur atom, a nitrogen atom from either the pyrimidine (B1678525) or pyridine (B92270) ring, or a combination of these, leading to the various coordination modes discussed below. Theoretical studies on related pyrimidine-2-thiol (B7767146) systems have shown that the thione form can be more stable in aqueous media, which has implications for its coordination chemistry in biological contexts. nih.gov

Monodentate Sulfur Coordination

The simplest coordination mode of this compound involves the deprotonated sulfur atom acting as a monodentate ligand. In this mode, the ligand binds to a single metal center exclusively through the thiolate sulfur. This type of coordination is observed in various metal complexes, often in the presence of other ancillary ligands that satisfy the coordination sphere of the metal ion. For instance, in certain complexes, the ligand may bind in a monodentate fashion through the sulfur atom, with other ligands like phosphines completing the coordination environment of the metal. researchgate.net

N,S-Chelation through Ring Nitrogen and Exocyclic Sulfur Atoms

A more common and stable coordination mode for this compound is as a bidentate chelating ligand. This involves the simultaneous coordination of the exocyclic sulfur atom and one of the nitrogen atoms from the heterocyclic rings to the same metal center, forming a stable chelate ring. The nitrogen atom involved in chelation can be from either the pyrimidine or the pyridine ring, leading to different isomeric complexes. This N,S-chelation is a prevalent binding mode observed in complexes with a variety of transition metals, including palladium(II) and platinum(II). researchgate.net The formation of these chelate rings enhances the stability of the resulting metal complexes.

Bridging Ligand Architectures in Polymetallic Complexes

Beyond simple monodentate and bidentate coordination, this compound can act as a bridging ligand, linking two or more metal centers to form polynuclear complexes. This bridging can occur in several ways. The thiolate sulfur atom, with its multiple lone pairs of electrons, can bridge two metal ions. Additionally, the ligand can utilize its sulfur atom to bind to one metal center while one of its nitrogen atoms coordinates to a second metal center, creating a N,S-bridge. This bridging capability is crucial in the self-assembly of complex supramolecular architectures and coordination polymers. For example, in some platinum(III) complexes, four pyrimidine-2-thionate ligands bridge two platinum centers, forming a binuclear unit. researchgate.net

Synthesis and Structural Diversity of Metal Complexes

The reaction of this compound with various d-block transition metal salts leads to a rich and diverse array of metal complexes with different stoichiometries, geometries, and nuclearities. The specific outcome of the synthesis is often influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the presence of counter-ions, and the reaction conditions.

Complexes with d-Block Transition Metals (e.g., Ag(I), Cu(I), Pd(II), Pt(II), Ni(II), Zn(II), Cd(II), Co(II), Mn(II), Fe(III))

A wide range of d-block transition metals have been shown to form complexes with ligands containing the pyrimidine-2-thiol moiety. researchgate.netcymitquimica.comresearchgate.netmdpi.com

Silver(I) and Copper(I): Silver(I) and copper(I) ions, with their d¹⁰ electronic configuration, exhibit flexible coordination geometries, leading to a variety of structures with this compound. These can range from simple mononuclear complexes to intricate coordination polymers where the ligand bridges multiple metal centers. cymitquimica.comrsc.orgrsc.org For instance, Ag(I) complexes can adopt linear, trigonal, or tetrahedral geometries, often featuring Ag-S bonds. xmu.edu.cn Copper(II) complexes with related thiosemicarbazone ligands containing a pyridine moiety have also been synthesized and structurally characterized. mdpi.com

Palladium(II) and Platinum(II): Palladium(II) and platinum(II) ions, with a d⁸ electron configuration, typically form square planar complexes. With this compound, they readily form stable N,S-chelate complexes. researchgate.netunex.esnih.govmdpi.com Depending on the reaction stoichiometry, both mono- and bis-chelate complexes can be synthesized. researchgate.net Furthermore, binuclear platinum(II) and platinum(III) complexes with bridging pyridine-2-thiol (B7724439) ligands have been reported, showcasing the ligand's ability to facilitate the formation of metal-metal bonds. researchgate.netacs.org

Nickel(II): Nickel(II) can form square planar or octahedral complexes depending on the ligand field. With ligands similar to this compound, such as those containing pyridine and thiazole (B1198619) moieties, both symmetric and non-symmetric cyclometalated Ni(II) complexes have been synthesized. mdpi.com The coordination environment around the nickel center can be influenced by the specific donor atoms of the ligand and the presence of other coordinating anions. nih.govresearchgate.net

Zinc(II) and Cadmium(II): Zinc(II) and cadmium(II), being d¹⁰ ions, typically exhibit tetrahedral or octahedral coordination geometries. mdpi.com They form stable complexes with this compound, often through N,S-chelation. cymitquimica.commdpi.comrsc.org The resulting structures can be influenced by the presence of other ligands and counter-ions in the coordination sphere. nih.govnih.gov

Cobalt(II) and Manganese(II): Cobalt(II) and Manganese(II) can adopt various coordination geometries, including tetrahedral and octahedral. Cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to exhibit distorted geometries between octahedral and trigonal prismatic. rsc.org While specific studies on Mn(II) with this compound are less common, the coordinating ability of the ligand suggests the formation of stable complexes.

Iron(III): Iron(III) typically forms octahedral complexes. It has been shown to form stable complexes with related tridentate ligands containing pyridine and thiol moieties. mdpi.comresearchgate.net In these complexes, the ligand coordinates to the iron center through nitrogen and sulfur atoms, leading to the formation of stable chelate rings. researchgate.netacs.org

Table of Synthesized Metal Complexes and Their Structural Features

| Metal Ion | Typical Coordination Geometry | Observed Coordination Modes with Pyrimidine-2-thiol Ligands | Representative Complex Types |

| Ag(I) | Linear, Trigonal, Tetrahedral | Monodentate (S), Bridging (S), N,S-Chelation | Mononuclear, Coordination Polymers cymitquimica.comrsc.orgrsc.orgxmu.edu.cn |

| Cu(I)/Cu(II) | Linear, Trigonal, Tetrahedral, Square Planar, Octahedral | Monodentate (S), N,S-Chelation, Bridging | Mononuclear, Dinuclear cymitquimica.commdpi.comnsc.ru |

| Pd(II) | Square Planar | N,S-Chelation, Monodentate (S), Bridging | Mononuclear, Dinuclear researchgate.netunex.esnih.govmdpi.com |

| Pt(II)/Pt(III) | Square Planar, Octahedral | N,S-Chelation, Bridging | Mononuclear, Dinuclear researchgate.netnih.govmdpi.comacs.org |

| Ni(II) | Square Planar, Octahedral | N,S-Chelation, Cyclometalation | Mononuclear, Dinuclear mdpi.comnih.govresearchgate.net |

| Zn(II) | Tetrahedral, Octahedral | N,S-Chelation | Mononuclear, Coordination Polymers cymitquimica.commdpi.comrsc.orgnih.govnih.gov |

| Cd(II) | Tetrahedral, Octahedral | N,S-Chelation | Mononuclear, Coordination Polymers mdpi.comrsc.org |

| Co(II) | Tetrahedral, Octahedral | N,S-Chelation | Mononuclear, Macrocyclic Complexes rsc.org |

| Mn(II) | Tetrahedral, Octahedral | N,S-Chelation (expected) | Not extensively reported for this specific ligand |

| Fe(III) | Octahedral | N,S-Chelation (Tridentate) | Mononuclear, Dinuclear mdpi.comresearchgate.netacs.orgmdpi.com |

Mononuclear Coordination Compounds

In the formation of mononuclear complexes, this compound can coordinate to a metal center through several modes. Depending on the metal, its oxidation state, and the presence of other ligands, it can act as a monodentate or a bidentate chelating agent. For instance, diorganotin(IV) complexes have been synthesized where the pyrimidyl thiolate ligand coordinates to the tin center. rsc.org In some palladium and platinum complexes, the pyrimidine-2-thiolate ligand has been shown to adopt both terminal η1-S and chelating η2-N,S-coordination modes within the same mononuclear structure. researchgate.net

The specific coordination environment is influenced by steric and electronic factors. For example, with platinum(II), the reaction with 4,6-dimethylpyrimidine-2-thiol (B7761162) resulted in a mononuclear complex, trans-[Pt(4,6-dmpymS)2], where steric hindrance between the methyl groups on the ligands likely prevents the formation of a dinuclear structure. researchgate.net Similarly, mononuclear platinum(II) and palladium(II) complexes have been synthesized with a multi-donor ligand, demonstrating the stability of single-metal-center coordination. nih.gov

The geometry of these mononuclear complexes can vary significantly. Diorganotin(IV) complexes with related 2-pyrimidyl thiolates have been shown to adopt distorted trigonal bipyramidal geometries. rsc.org In other cases, such as with certain nickel(II) complexes, distorted-octahedral geometries are observed. acs.org The versatility in coordination modes and resulting geometries makes these mononuclear compounds interesting building blocks for larger supramolecular structures and materials with specific catalytic or photophysical properties.

Dinuclear and Polynuclear Architectures

The bridging capability of the 4-(2-Pyridinyl)pyrimidine-2-thiolate ligand is prominently featured in the assembly of dinuclear and polynuclear structures. The ligand can bridge two or more metal centers, utilizing its pyridyl nitrogen, one or both pyrimidyl nitrogens, and the sulfur atom. This bridging often leads to the formation of "lantern-type" dinuclear complexes, particularly with platinum group metals. researchgate.net

For example, dinuclear platinum(III) complexes of pyrimidine-2-thiolate, with the general formula [Pt2X2(pymS)4] (where X is a halogen), have been synthesized and structurally characterized. In these structures, two platinum atoms are bridged by four pyrimidine-2-thiolate ligands, with the halogen atoms occupying the axial positions of the dinuclear unit. researchgate.net The four bridging ligands create a cis-planar arrangement of two sulfur and two nitrogen atoms around each platinum center. researchgate.net

Dinuclear copper(II) complexes have also been synthesized, serving as models for type 3 copper proteins like catechol oxidase. rsc.org In these structures, the copper centers can be bridged by both the primary ligand and exogenous groups like hydroxo or methanolato ligands. rsc.org The formation of dinuclear rhodium and iridium complexes using pyridine-4-thiolate as a bridging ligand further demonstrates the tendency of these types of ligands to create multinuclear architectures. documentsdelivered.comresearchgate.net These dinuclear units can then serve as building blocks for even larger, more complex polynuclear systems and coordination polymers. documentsdelivered.comresearchgate.net

The synthesis of a dinuclear Mn(II) complex with a related quinoline-based ligand also highlights the formation of a central four-membered Mn2Cl2 ring, where two metal atoms are bridged by chloride ions in addition to the bidentate organic ligands. nih.gov Furthermore, assemblies of hexanuclear copper(I) clusters based on 4,6-dimethylpyrimidine-2-thione have been used as metalloligands to create larger polynuclear frameworks. rsc.org

Formation of One-, Two-, and Three-Dimensional Coordination Networks

The ability of this compound and its derivatives to link multiple metal centers allows for the construction of extended coordination networks in one, two, and three dimensions. These coordination polymers are of great interest due to their potential applications in areas such as catalysis, gas storage, and molecular sensing.

One-Dimensional (1D) Chains: The sequential linking of metal ions by the bridging ligand can lead to the formation of 1D zigzag or helical chains. Silver(I) complexes with the related ligand 4,4'-dipyridyldisulfide have been shown to form 1D zigzag coordination polymers. researchgate.net

Two-Dimensional (2D) Sheets: When the ligand connects metal centers in a way that extends the structure in two directions, 2D sheets or networks are formed. For instance, silver(I) complexes can form 2D sheet structures constructed from 1D chains that are further linked by interchain interactions. researchgate.net The use of multitopic terpyridine ligands, which share structural similarities, has been shown to produce 2D (4,4)-networks where the ligands act as 4-connecting nodes. nih.gov

Three-Dimensional (3D) Frameworks: The most complex architectures are 3D frameworks, where the coordination network extends in all three spatial dimensions. These are often formed when the ligand and metal centers have the appropriate geometry and connectivity to create a non-planar, extended structure. A three-dimensional coordination polymer based on a tetrazolate ligand, which also contains a pyridyl group, demonstrates the formation of a complex (3,3,4,5)-connected network. nih.gov The resulting frameworks can possess porous structures, making them suitable for hosting guest molecules.

The dimensionality and topology of the resulting network are influenced by several factors, including the coordination geometry of the metal ion, the flexibility of the ligand, the presence of counter-ions, and the reaction conditions.

Spectroscopic and Diffraction Studies for Coordination Elucidation

Advanced Spectroscopic Characterization of Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and, where applicable, 31P or 119Sn NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. rsc.orgrsc.orgsjpas.com Chemical shift changes upon coordination can indicate which donor atoms are involved in binding to the metal. For instance, in diorganotin(IV) complexes, the 119Sn NMR chemical shifts provide direct information about the coordination environment of the tin atom. rsc.org Variable-temperature NMR studies can also reveal dynamic processes and fluxional behavior in solution. documentsdelivered.comresearchgate.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify characteristic vibrational modes of the ligand and to observe shifts upon complexation. worldscientific.com The C=S and C-N stretching frequencies are particularly sensitive to the coordination of the thiol and pyrimidine/pyridine nitrogen atoms. These techniques help to distinguish between the thiol and thione tautomeric forms of the ligand and to confirm its deprotonation upon forming a thiolate complex. worldscientific.com

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Electronic absorption and emission spectra provide insights into the electronic transitions within the complex. researchgate.net These can be ligand-centered, metal-centered, or charge-transfer in nature. The study of these properties is crucial for applications in photocatalysis and as optical materials. For example, the luminescence of some complexes is sensitive to factors like pH and the presence of other metal ions. researchgate.net

X-ray Absorption Spectroscopy (XAS): This technique provides information about the local geometric and electronic structure of the absorbing atom. It has been used to investigate the structural changes in nickel pyridinethiolate complexes upon protonation, revealing the dissociation of the ligand from the metal center. acs.org

The table below summarizes typical spectroscopic data for related metal-thiolate complexes.

| Spectroscopic Technique | Compound Type/Feature | Observed Characteristics/Shifts | Reference(s) |

| 1H NMR | Organotin(IV) pyrimidyl thiolates | Chemical shifts confirm ligand structure and coordination. | rsc.org |

| 13C NMR | Organotin(IV) pyrimidyl thiolates | Shifts in carbon signals near donor atoms indicate binding. | rsc.org |

| 119Sn NMR | Diorganotin(IV) complexes | Chemical shifts indicate trigonal bipyramidal geometry. | rsc.orgrsc.org |

| IR Spectroscopy | Pyrimidine derivative complexes | Used to monitor reaction progress and confirm structure. | worldscientific.com |

| UV-Vis Spectroscopy | Ni(II)-thiolate complexes | Reveals electronic transitions, with a shift in λmax upon oxygenation. | nih.gov |

| Fluorescence Spectroscopy | Terpyridine-metal complexes | Shows ligand-based emission and quenching or enhancement upon metal binding. | researchgate.net |

Single Crystal X-ray Diffraction Analysis of Coordination Geometries and Ligand Conformations

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds in the solid state. It provides detailed information on bond lengths, bond angles, coordination geometries, and the conformation of the ligand.

This technique has been instrumental in characterizing the diverse structures formed by this compound and related ligands. For instance, it has unambiguously established the dinuclear "lantern" structure of platinum(III) complexes, showing the four bridging pyrimidine-2-thiolate ligands and the Pt-Pt bond. researchgate.net In mononuclear diorganotin(IV) complexes, X-ray diffraction has revealed distorted trigonal bipyramidal and skew trapezoidal bipyramidal geometries around the central tin atom. rsc.org

The analysis also elucidates the specific coordination modes of the ligand. It can confirm whether the ligand is acting in a monodentate, bidentate chelating, or bridging fashion. rsc.orgresearchgate.net For example, in a derivative of 4-(4-pyridinyl)pyrimidine-2-thiol, the dihedral angle between the pyridine and pyrimidine rings was determined to be 3.8(1)°. nih.gov

Furthermore, X-ray diffraction is crucial for characterizing the extended structures of coordination polymers, revealing the connectivity that leads to 1D, 2D, or 3D networks. researchgate.netnih.gov It has been used to detail the structure of a dinuclear Mn(II) complex, showing a central Mn2Cl2 ring and different coordination numbers for the two metal centers. nih.gov

The table below presents selected crystallographic data for complexes containing related pyrimidine-thiolate or pyridinyl-pyrimidine ligands.

| Compound | Crystal System | Space Group | Key Structural Features | Reference(s) |

| [Pt2Cl2(pymS)4] | Monoclinic | P21/n | Dinuclear "lantern" structure with bridging thiolate ligands. | researchgate.net |

| [Et2SnCl{SC4H(Me-4,6)2N2}] | - | - | Distorted trigonal bipyramidal geometry at Sn center. | rsc.org |

| Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate | Triclinic | P-1 | Dihedral angle of 3.8(1)° between pyridine and pyrimidine rings. | nih.gov |

| [Mn2Cl4(C24H23N3)2(H2O)] | - | - | Dinuclear complex with a central Mn2Cl2 ring. | nih.gov |

| [Cu3(C6H4N5)(CN)2]n | - | - | 3D coordination network with tetrahedral and trigonal Cu(I) centers. | nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies for 4 2 Pyridinyl Pyrimidine 2 Thiol

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the 4-(2-Pyridinyl)pyrimidine-2-thiol molecule. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of pyrimidine (B1678525) derivatives is characterized by distinct absorption bands corresponding to specific vibrational modes. nih.gov For instance, the N-H stretching vibrations of the pyrimidine ring are typically observed in the range of 3441-3271 cm⁻¹. rsc.org The presence of a thiol group (S-H) would be expected to show a weak absorption band around 2550-2600 cm⁻¹, although this can sometimes be broad. The C=N and C=C stretching vibrations within the pyrimidine and pyridine (B92270) rings give rise to strong absorptions in the 1600-1500 cm⁻¹ region. tsijournals.com Furthermore, C-H stretching vibrations of the aromatic rings are anticipated in the 3120-3020 cm⁻¹ range. tsijournals.com Studies on related pyrimidine-2-thiol (B7767146) compounds have shown characteristic bands for the thioamide group. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The ring stretching modes of the pyrimidine and pyridine rings are typically strong and well-defined in the Raman spectrum. The C-S stretching vibration, which can be weak in the IR spectrum, often gives a more prominent signal in the Raman spectrum, typically in the 600-700 cm⁻¹ region. The symmetric breathing vibrations of the heterocyclic rings also produce characteristic Raman bands. nih.gov

A comparative analysis of the FT-IR and Raman spectra, often supported by quantum chemical calculations, allows for a detailed and confident assignment of the fundamental vibrational modes of this compound. nih.govworldscientific.com

Table 1: Key Vibrational Frequencies for Functional Groups in Pyrimidine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| N-H (ring) | Stretching | 3441-3271 | rsc.org |

| C-H (aromatic) | Stretching | 3120-3020 | tsijournals.com |

| S-H | Stretching | 2550-2600 | N/A |

| C=N, C=C (ring) | Stretching | 1600-1500 | tsijournals.com |

| C-S | Stretching | 600-700 | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound reveals distinct signals for the protons on the pyridine and pyrimidine rings. The chemical shifts of these protons are influenced by their electronic environment and their proximity to nitrogen atoms and the thiol group.

In related 4-(2-pyridyl)pyrimidine systems, the protons of the pyridine moiety typically appear as a set of four signals with expected multiplicities. researchgate.net The proton adjacent to the nitrogen in the pyridine ring (H-6') is generally the most deshielded, appearing at the lowest field. The protons of the pyrimidine ring also exhibit characteristic chemical shifts. For instance, the H-5 proton of a pyrimidine ring can appear as a singlet in the range of 7.26-7.60 ppm. semanticscholar.org The presence of the thiol group can lead to tautomerism (thione-thiol), and the position of the N-H proton signal, which is often broad and exchangeable with D₂O, can provide insights into the predominant tautomeric form in solution.

Table 2: Representative ¹H NMR Chemical Shifts for Pyridine and Pyrimidine Ring Protons

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Source |

| Pyridine H-3' | 7.23-7.30 | Triplet | researchgate.net |

| Pyridine H-4' | 7.63 | Triplet | nih.gov |

| Pyridine H-5' | 7.23-7.30 | Doublet | researchgate.net |

| Pyridine H-6' | 8.75 | Doublet | amazonaws.com |

| Pyrimidine H-5 | 7.26-7.60 | Singlet | semanticscholar.org |

| Pyrimidine H-6 | 8.65 | Doublet | amazonaws.com |

| NH (Thiol Tautomer) | 12.78-12.82 | Broad Singlet | nih.gov |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine and pyrimidine rings are highly informative for structural confirmation.

The carbon atom of the C=S group (thione tautomer) is typically found at a very low field, often in the range of δ 176.30 ppm. nih.gov The carbon atoms of the pyrimidine ring attached to nitrogen atoms are also significantly deshielded. For example, in pyrazolo[1,5-a]pyrimidines, the bridgehead carbon C-3a and C-7 appear at distinct chemical shifts. researchgate.net The carbon atoms of the pyridine ring can be assigned based on their chemical shifts and coupling with protons, with C-2' and C-6' generally appearing at lower fields due to the influence of the nitrogen atom.

Table 3: Representative ¹³C NMR Chemical Shifts for Pyridine and Pyrimidine Ring Carbons

| Carbon | Typical Chemical Shift (δ, ppm) | Source |

| C-2 (C=S) | ~176.30 | nih.gov |

| Pyrimidine C-4 | ~164.1 | amazonaws.com |

| Pyrimidine C-5 | ~109.9 | amazonaws.com |

| Pyrimidine C-6 | ~164.1 | amazonaws.com |

| Pyridine C-2' | ~157.4 | researchgate.net |

| Pyridine C-3' | ~122.1 | researchgate.net |

| Pyridine C-4' | ~139.5 | researchgate.net |

| Pyridine C-5' | ~125.2 | amazonaws.com |

| Pyridine C-6' | ~142.3 | researchgate.net |

2D NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the pyridine and pyrimidine rings. sdsu.edu For example, the correlation between H-5 and H-6 of the pyrimidine ring and the correlations between the protons of the pyridine ring can be established. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). epfl.ch This is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the pyridine and pyrimidine rings. For instance, correlations from the pyridine protons to the pyrimidine carbons and vice versa would definitively establish the linkage between the two rings. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound.

The electron impact mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. researchgate.net The presence of a sulfur atom would also result in a characteristic M+2 peak with an intensity of about 4.4% relative to the M⁺ peak, due to the natural abundance of the ³⁴S isotope. sapub.org

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrimidine derivatives involve the successive loss of small functional groups and the decomposition of the heterocyclic rings. researchgate.netsapub.org For instance, the molecule could undergo cleavage at the bond connecting the pyridine and pyrimidine rings, leading to fragment ions corresponding to each ring system. The loss of the thiol group or related fragments would also be expected.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z | Source |

| [M]⁺ | Molecular Ion | 189.04 | N/A |

| [M+2]⁺ | Isotope Peak (³⁴S) | 191.04 | sapub.org |

| [M-SH]⁺ | Loss of Thiol Radical | 156.05 | N/A |

| [C₅H₄N]⁺ | Pyridinyl Cation | 78.03 | N/A |

| [C₄H₃N₂S]⁺ | Pyrimidinethiol Cation | 111.00 | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyridine and pyrimidine rings.

The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the pH of the solution, which can affect the tautomeric equilibrium (thione vs. thiol form). nih.gov In general, pyrimidine derivatives exhibit strong absorption bands in the UV region. The conjugation between the pyridine and pyrimidine rings is expected to result in a red shift (shift to longer wavelengths) of the absorption bands compared to the individual parent heterocycles. Studies on related compounds have shown that the electronic absorption spectra can be used to investigate the binding of these molecules to biological targets like DNA. mdpi.com

Table 5: Expected UV-Vis Absorption Maxima for Pyrimidine Derivatives

| Transition | Wavelength Range (nm) | Description | Source |

| π → π | 200-300 | High-intensity absorption due to electronic transitions within the conjugated system. | mdpi.com |

| n → π | >300 | Lower-intensity absorption arising from the promotion of a non-bonding electron to an anti-bonding π* orbital. | N/A |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

The combination of chromatography and mass spectrometry provides a powerful workflow for the analysis of pharmaceutical and chemical compounds. HPLC is primarily used for the separation and quantification of a compound to determine its purity, while GC-MS is invaluable for confirming its molecular identity through fragmentation analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for assessing the purity of pyrimidine derivatives. researchgate.net For a compound like this compound, a C18 or C8 silica (B1680970) gel column is typically employed. researchgate.net These columns contain a non-polar stationary phase, which retains the analyte based on its hydrophobic interactions.

The separation is achieved using a polar mobile phase, which often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net To ensure good peak shape and resolution for nitrogen-containing heterocyclic compounds, the mobile phase is usually acidified with formic acid, acetic acid, or trifluoroacetic acid. sielc.comnih.gov The use of volatile modifiers like formic acid is particularly advantageous when the HPLC system is coupled to a mass spectrometer (LC-MS) for peak identification. sielc.com Detection is commonly performed using a UV detector, as the aromatic nature of the pyridine and pyrimidine rings results in strong absorbance in the UV region. ptfarm.pl

A typical HPLC method for a related pyridine derivative involved an octadecyl column with an isocratic mobile phase of acetonitrile and a pH 2 phosphate (B84403) buffer, with UV detection at 239 nm. ptfarm.pl The purity of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. Commercial batches of this compound often specify a purity of 95-97%.

Interactive Table 1: Representative HPLC Parameters for Analysis of Pyrimidine-Thiol Derivatives

| Parameter | Condition | Rationale/Reference |

| Stationary Phase | C18 (Octadecylsilyl silica gel) | Widely used for reversed-phase separation of heterocyclic compounds. researchgate.net |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid improves peak shape and is MS-compatible. sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples to improve resolution. researchgate.netresearchgate.net |

| Flow Rate | 0.8 - 1.5 mL/min | Typical analytical flow rate for standard bore columns. researchgate.net |

| Column Temperature | 25-40 °C | Temperature control ensures reproducible retention times. nih.gov |

| Detection | UV Absorbance (e.g., 240-270 nm) | Aromatic rings provide strong chromophores for sensitive detection. ptfarm.pl |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a definitive technique for confirming the identity of a volatile or semi-volatile compound by providing its mass-to-charge ratio (m/z) and a characteristic fragmentation pattern. While direct GC analysis of some heterocyclic thiols can be challenging due to their polarity and thermal lability, derivatization (e.g., silylation) can improve volatility and chromatographic performance. nih.gov

Upon introduction into the mass spectrometer, the this compound molecule (molecular weight: 189.24 g/mol ) will undergo ionization, most commonly electron ionization (EI). This process generates a molecular ion peak (M⁺˙) which confirms the molecular weight of the compound. Subsequent fragmentation of the molecular ion provides a unique fingerprint that helps to elucidate the structure.

The fragmentation pattern would be expected to involve characteristic losses from the pyridine and pyrimidine rings. The mass spectra of pyrimidinethiones typically show stable molecular ions. The fragmentation process often involves the cleavage and decomposition of the heterocyclic rings, leading to identifiable fragment ions. This detailed pattern serves as a high-confidence method for identity confirmation.

Capillary Zone Electrophoresis

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ionic species based on their charge-to-mass ratio within a narrow, fused-silica capillary under the influence of a high electric field. youtube.comwikipedia.org CZE offers advantages such as rapid analysis times, high resolution, and minimal sample consumption, making it a valuable tool for analyzing heterocyclic compounds. wikipedia.org

In a typical CZE setup, the capillary is filled with a background electrolyte (BGE), which is often a simple buffer solution. youtube.com For the analysis of heterocyclic amines and related compounds, acidic buffers are frequently used. nih.govnih.gov A low pH ensures that the nitrogen atoms in the pyridine and pyrimidine rings are protonated, imparting a positive charge to the analyte and enabling its migration in the electric field. The separation efficiency in CZE is remarkably high, often achieving several hundred thousand theoretical plates, which surpasses typical HPLC performance. wikipedia.org

A study on the CZE of heterocyclic amines utilized a 5 mmol/L formic acid-ammonium formate (B1220265) buffer at pH 2.20 as the running electrolyte, which effectively separated the target compounds. nih.gov Another method for similar analytes employed a 20 mM ammonium (B1175870) acetate (B1210297) buffer at pH 3.0, sometimes with the addition of an organic modifier like methanol to fine-tune selectivity. nih.gov Detection is commonly achieved via UV-DAD (Diode Array Detection), which allows for spectral confirmation of the separated peaks. nih.gov

Interactive Table 2: Potential CZE Parameters for this compound Analysis

| Parameter | Condition | Rationale/Reference |

| Capillary | Fused-silica, 50 µm i.d., 40-60 cm length | Standard dimensions for high-efficiency CZE separations. youtube.com |

| Background Electrolyte | 20-50 mM Phosphate or Formate Buffer | Simple buffer systems are robust and effective for separating small molecules. nih.gov |

| pH | 2.0 - 3.5 | Low pH ensures protonation of heterocyclic nitrogens, creating positive charge for electrophoretic mobility. nih.govnih.gov |

| Applied Voltage | 15 - 30 kV | High voltage drives the separation and reduces analysis time. |

| Injection | Hydrodynamic or Electrokinetic | Methods for introducing a small plug of the sample into the capillary. nih.gov |

| Detection | UV-DAD (e.g., 254 nm) | Provides both quantitative data and UV spectral information for peak identity. nih.gov |

Computational Chemistry and Theoretical Investigations of 4 2 Pyridinyl Pyrimidine 2 Thiol

Density Functional Theory (DFT) Calculations

Density functional theory has emerged as a robust method for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. DFT calculations are instrumental in understanding the fundamental characteristics of 4-(2-Pyridinyl)pyrimidine-2-thiol at the electronic level.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the minimum energy structure. For this compound, this involves determining the most stable arrangement of its atoms in three-dimensional space. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly employed for this purpose. nih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape and conformation.

Table 1: Representative Predicted Bond Lengths and Angles for a Pyrimidine (B1678525) Derivative Core (from a related study)

| Parameter | Predicted Value (Å or °) |

| C-N (pyrimidine) | 1.34 |

| C-C (pyrimidine) | 1.39 |

| C-S (thiol) | 1.77 |

| N-C-N (pyrimidine) | 116 |

| C-N-C (pyrimidine) | 124 |

Note: This table is illustrative and based on general findings for pyrimidine derivatives. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For pyrimidine derivatives, the HOMO-LUMO gap can be tuned by introducing different substituents. nih.gov DFT calculations are a standard method for determining the energies of these orbitals and the resulting energy gap. researchgate.netresearchgate.net

Table 2: Typical HOMO-LUMO Energy Gaps for Related Pyrimidine Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Substituted Pyrimidine 1 | -6.5 | -2.0 | 4.5 |

| Substituted Pyrimidine 2 | -6.2 | -1.8 | 4.4 |

Note: These values are representative of pyrimidine derivatives and highlight the typical range for the HOMO-LUMO gap. The exact values for this compound would depend on the specific computational method and basis set used.

Analysis of Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of this compound. These descriptors provide a more nuanced understanding of the molecule's behavior in chemical reactions.

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Studies on related pyrimidine structures have utilized these descriptors to predict their reactivity and potential for interaction with biological nucleophiles. physchemres.org

Protonation Site Determination

The presence of multiple nitrogen atoms in this compound makes the determination of the most likely protonation site a key aspect of its characterization, particularly for understanding its behavior in biological systems. Computational methods can predict the most favorable protonation site by calculating the proton affinity of each potential basic site. The site with the highest proton affinity is the most likely to be protonated.

For a molecule containing a 2-pyridinyl moiety, the pyridine (B92270) nitrogen is often a primary site for protonation. However, the nitrogen atoms within the pyrimidine ring also present potential protonation sites. The electronic environment of each nitrogen atom, influenced by the electron-withdrawing or -donating nature of the rest of the molecule, will dictate its basicity. Computational studies on similar structures can provide valuable insights into the preferred protonation site of this compound.

Prediction of Spectroscopic Parameters (IR, Raman, NMR)

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies of the optimized molecular structure, theoretical IR and Raman spectra can be generated. nih.gov These calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyrimidine and pyridine rings, as well as the C-S and S-H bonds of the thiol group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. Comparing the calculated chemical shifts with experimental data can help to confirm the molecular structure and assign the resonances in the experimental NMR spectra. chemicalbook.com

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. nih.govnih.gov

For this compound, molecular docking studies can be employed to explore its potential to bind to various protein targets. The process involves placing the 3D structure of the ligand into the binding site of a receptor and calculating the binding affinity, often expressed as a docking score or binding energy. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed to understand the basis of the binding.

While specific docking studies for this compound are not detailed in the provided search results, studies on structurally similar pyrimidine derivatives have demonstrated their potential as inhibitors of various enzymes, such as kinases. nih.govnih.govnih.gov For example, the pyrimidine ring can act as a scaffold, and the pyridinyl and thiol groups can form specific interactions with the active site of a protein. The nitrogen atom of the pyridine ring and the sulfur atom of the thiol group can act as hydrogen bond acceptors or donors, respectively, while the aromatic rings can participate in hydrophobic and pi-stacking interactions.

Table 3: Common Protein Targets for Pyrimidine-Based Ligands in Docking Studies

| Protein Target | Therapeutic Area |

| Cyclin-Dependent Kinases (CDKs) | Cancer |

| Topoisomerase II | Cancer |

| COVID-19 Main Protease (3CLpro) | Antiviral |

Binding Affinity Predictions for Biological Targets (e.g., Cyclooxygenase enzymes, STAT3/STAT5a)

Computational docking studies are frequently employed to predict the binding affinity of small molecules to protein targets. For compounds structurally related to this compound, these investigations have focused on targets relevant to inflammation and cancer, such as cyclooxygenase (COX) enzymes and Signal Transducer and Activator of Transcription (STAT) proteins.

Cyclooxygenase (COX) Enzymes: The COX enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory and analgesic drugs. nih.gov In silico studies on pyrimidine derivatives have shown their potential as selective COX-2 inhibitors. mdpi.com Molecular docking simulations of pyrazoline and pyrimidine derivatives into the COX-2 active site have been performed to predict their binding affinity and optimal positioning. researchgate.net For instance, certain pyrimidine derivatives demonstrated a higher affinity for the COX-2 isoform over COX-1, with IC50 values for COX-2 inhibition that were comparable to the reference drug meloxicam. mdpi.com The binding of fatty acids and some nonsteroidal anti-inflammatory drugs (NSAIDs) can occur at either the catalytic or an allosteric site on the COX-2 enzyme, regulating its activity. nih.gov QSAR studies have also been conducted on 2-(4-methylsulphonylphenyl)pyrimidine derivatives to quantify their COX-2 inhibitory activity. nih.gov

STAT3/STAT5a Proteins: The STAT family of proteins, especially STAT3 and STAT5a, are considered significant targets in cancer therapy due to their role in tumor cell proliferation and survival. nih.gov Computational and biological studies have been performed on 2-thiopyrimidine hybrids, which share a core scaffold with this compound. nih.gov These studies revealed that certain 2-thiopyrimidine/chalcone (B49325) hybrids exhibit inhibitory activity against both STAT3 and STAT5a. researchgate.net For example, specific derivatives showed potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range, indicating a strong potential for STAT inhibition. nih.govresearchgate.net

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of a ligand-protein complex is governed by a variety of intermolecular interactions. nih.gov For this compound, the key interactions predicted to influence its binding to biological targets include hydrogen bonding and π-π stacking. stanford.edu

Hydrogen Bonding: The presence of hydrogen bond donors (the thiol group, which can exist as a thione tautomer with an N-H group) and acceptors (the nitrogen atoms in the pyrimidine and pyridine rings) in this compound allows for the formation of strong, directional hydrogen bonds. rsc.org In the context of COX-2 inhibition, docking studies of similar pyrimidine derivatives show that the naphthalene (B1677914) ring can form hydrogen bonds with Arg120 and Tyr355 residues in the active site. mdpi.com The ability to form these specific interactions is a critical determinant of binding affinity and selectivity. rsc.org

The interplay between hydrogen bonding and π-π interactions is complex and dictates the molecule's preferred orientation within a binding site. nih.gov Computational models show that these forces, combined with van der Waals and electrostatic interactions, create a stable bound conformation. mdpi.comstanford.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analgesic Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is valuable for predicting the activity of new compounds and for guiding the design of more potent analogues.

In the context of analgesic properties, QSAR studies often focus on the inhibition of the COX-2 enzyme. A QSAR analysis was performed on a series of 2-(4-methylsulphonylphenyl)pyrimidine derivatives to understand the structural requirements for potent COX-2 inhibition. nih.gov The derived models indicated that the inhibitory activity was significantly influenced by specific physicochemical and structural properties. nih.gov

Key descriptors identified in the study include:

Atomic Properties: Properties related to Sanderson electronegativity and polarizability were found to be important, suggesting that the electronic nature of the substituents plays a key role in the interaction with the enzyme. nih.gov

Structural Fragments: The presence of certain structural features, such as aromatic ether functionalities (nRORPh descriptor), the number of methyl groups, and the number of hydrogen atoms attached to heteroatoms, was shown to modulate the COX-2 inhibitory activity. nih.gov

These QSAR models provide a framework for predicting the analgesic potential of this compound. By analyzing its structural and electronic features—such as the electronegative nitrogen atoms, the polarizable sulfur atom, and the specific arrangement of its aromatic rings—its potential activity as a COX-2 inhibitor can be estimated. The insights from such models are crucial for the rational design of novel pyrimidine-based analgesic agents. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and safety profile, helping to identify potential liabilities. researchgate.net

For pyrimidine and pyridine derivatives, several computational studies have predicted their ADMET characteristics. researchgate.netnih.govnih.gov Generally, these classes of compounds are predicted to have favorable drug-like properties. Studies on various pyrimidine derivatives suggest they fall within acceptable ranges for key parameters, indicating good potential for oral bioavailability. researchgate.net

The predicted ADMET profile for a compound like this compound can be summarized in a data table, based on typical parameters calculated by prediction software.

| ADMET Parameter | Predicted Property/Value | Significance |

|---|---|---|

| Absorption | ||

| Partition Coefficient (logP) | Good (e.g., 1-3) | Influences solubility and membrane permeability. researchgate.net |

| Water Solubility | Moderately to poorly soluble | Affects absorption and formulation. |

| Human Intestinal Absorption | High | Predicts good absorption from the GI tract. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Predicted to be non-permeant | Indicates a lower likelihood of central nervous system side effects. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP2D6) | Risk of drug-drug interactions. |

| Excretion | ||

| Total Clearance | Low to moderate | Influences dosing frequency and half-life. |

| Toxicity | ||

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| AMES Mutagenicity | Non-mutagen | Predicts a low risk of being a carcinogen. nih.gov |

| Hepatotoxicity | Low to moderate risk | Indicates potential for liver injury. |

These predictions suggest that this compound is likely to possess favorable physicochemical and drug-like properties, making it a promising scaffold for further development. researchgate.net

Biological Activities and Pharmacological Potential of 4 2 Pyridinyl Pyrimidine 2 Thiol and Its Derivatives

Antimicrobial Efficacy Studies

Derivatives of 4-(2-Pyridinyl)pyrimidine-2-thiol have been systematically evaluated for their ability to inhibit the growth of pathogenic microbes, including a range of bacteria and fungi.

Antibacterial Activity

The antibacterial potential of pyrimidine (B1678525) derivatives has been investigated against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit significant inhibitory effects.

For instance, a thiophenyl-pyrimidine derivative, referred to as F20, has demonstrated considerable antibacterial potency, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov The antibacterial mechanism of this compound is believed to involve the inhibition of FtsZ polymerization, a crucial process in bacterial cell division, ultimately leading to cell death. nih.gov In another study, newly synthesized 4-thiophenyl-pyrazole, pyridine (B92270), and pyrimidine derivatives showed strong to moderate activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. rsc.org Research on other pyridine derivatives has also noted antibacterial effects against Bacillus cereus and Staphylococcus aureus. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| Thiophenyl-pyrimidine derivative (F20) | Staphylococcus aureus (MRSA) | Potent antibacterial activity | nih.gov |

| Thiophenyl-pyrimidine derivative (F20) | Enterococcus faecium (VRE) | Potent antibacterial activity | nih.gov |

| 4-Thiophenyl-pyrimidine derivatives | Staphylococcus aureus | Strong to moderate activity | rsc.org |

| 4-Thiophenyl-pyrimidine derivatives | Bacillus subtilis | Strong to moderate activity | rsc.org |

| 4-Thiophenyl-pyrimidine derivatives | Escherichia coli | Strong to moderate activity | rsc.org |

| Pyridine derivatives | Bacillus cereus | MIC = 50 µg/ml (for compounds 5a, 6b, 7a) | researchgate.net |

| Pyridine derivatives | Staphylococcus aureus | Moderate activity | researchgate.net |

| Pyridine derivatives | Escherichia coli | Moderate activity | researchgate.net |

Antifungal Activity

The antifungal properties of this compound derivatives have been primarily evaluated against opportunistic fungal pathogens like Candida albicans and Aspergillus niger.

A specific class of pyridines and pyrimidines has been identified to inhibit the growth of a Candida albicans strain that lacks certain efflux pumps, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 64 µg/ml. nih.gov The mechanism of action for these compounds is suggested to be the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govmdpi.com This disruption of ergosterol synthesis leads to the accumulation of lanosterol, compromising the integrity of the cell membrane. nih.gov

Similarly, various pyrimidine derivatives have demonstrated efficacy against Aspergillus species. For example, some coumarin (B35378) hybrid molecules containing a pyrimidine-related triazole or thiadiazole ring showed good antifungal activity against Aspergillus niger. mdpi.com Other research has also confirmed that newly developed pyrimidine derivatives possess strong to moderate antifungal effects against C. albicans and Aspergillus flavus. rsc.org

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Test Organism | Activity/Result | Mechanism | Reference |

|---|---|---|---|---|

| Pyridines and Pyrimidines | Candida albicans (efflux-pump deficient) | MICs: 2 to 64 µg/ml | Inhibition of ergosterol biosynthesis | nih.gov |

| Pyridine derivative (3b) | Candida albicans | MIC = 25 µg/ml (equivalent to miconazole) | Not specified | researchgate.net |

| Coumarin-triazole/thiadiazole hybrids | Aspergillus niger | Good antifungal activity | Not specified | mdpi.com |

| Coumarin-triazole/thiadiazole hybrids | Candida albicans | Good antifungal activity | Not specified | mdpi.com |

| 4-Thiophenyl-pyrimidine derivatives | Candida albicans | Strong to moderate activity | Not specified | rsc.org |

| 4-Thiophenyl-pyrimidine derivatives | Aspergillus flavus | Strong to moderate activity | Not specified | rsc.org |

Anticancer and Antitumor Properties

The anticancer potential of compounds based on the this compound scaffold is an area of intense investigation, with studies spanning from in vitro cytotoxicity assays to in vivo animal models and mechanistic explorations.

In Vitro Cytotoxicity on Human Cancer Cell Lines

Derivatives of pyrimidine have shown significant cytotoxic effects against a variety of human cancer cell lines.

For example, certain 2-amino-4-aryl-pyrimidine derivatives of ursolic acid displayed potent activity against breast cancer (MCF-7), lung cancer (A549), and hepatocellular carcinoma (HepG2) cells. rsc.org One derivative, in particular, exhibited an IC50 value of 0.48 µM against MCF-7 cells. rsc.org Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives have demonstrated strong cytotoxicity against MCF-7 and A549 cells, with IC50 values as low as 1.66 µM and 4.55 µM, respectively. nih.gov

Furthermore, hybrid compounds containing pyridyl and 1,3-thiazole moieties were effective against HepG2 cells, with one compound showing an IC50 of 2.2 µM. nih.gov Other research has identified 4-thiophenyl-pyrimidine derivatives with superior anticancer activity against both HepG-2 and MCF-7 cell lines. rsc.org

Table 3: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-Amino-4-aryl-pyrimidine derivative (7b) | MCF-7 (Breast) | 0.48 ± 0.11 | rsc.org |

| 2-Amino-4-aryl-pyrimidine derivative (7b) | HeLa (Cervical) | 0.74 ± 0.13 | rsc.org |

| 2-Amino-4-aryl-pyrimidine derivative | HepG2 (Liver) | Potent activity | rsc.org |

| 2-Amino-4-aryl-pyrimidine derivative | A549 (Lung) | Potent activity | rsc.org |

| Pyrrolo[2,3-d]pyrimidine derivative (10b) | MCF-7 (Breast) | 1.66 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 (Lung) | 4.55 | nih.gov |

| 2-Pyridyl 1,3-thiazole derivative (TAP-07) | HepG2 (Liver) | 2.2 | nih.gov |

| 4-Thiophenyl-pyrimidine derivative (10b) | HepG-2 (Liver) | 0.161 (EGFR), 0.141 (VEGFR-2) | rsc.org |

| 4-Thiophenyl-pyrimidine derivative (10b) | MCF-7 (Breast) | Superior activity | rsc.org |

| Thiazolopyrimidine derivative (3d) | A498 (Renal) | 3.5 | nih.gov |

In Vivo Antitumor Activity in Animal Models

The promising in vitro results have led to the evaluation of these compounds in animal models of cancer. Research involving 2-pyridyl 2,3-thiazole derivatives demonstrated in vivo antitumor activity in a hepatocellular xenograft cancer model using immunodeficient mice. nih.gov This indicates that the cytotoxic effects observed in cell cultures can translate to a reduction in tumor growth in a living organism. nih.gov While specific studies on Ehrlich Ascites Carcinoma models with these exact derivatives are less documented in the provided sources, the positive outcomes in hepatocellular carcinoma models underscore their therapeutic potential. nih.govnih.gov

Investigations into Molecular Mechanisms of Anticancer Action

To understand how these compounds exert their anticancer effects, researchers have delved into their molecular mechanisms. The primary modes of action identified include the induction of apoptosis (programmed cell death), modulation of key enzymes involved in cancer progression, and inhibition of DNA-related processes.

Apoptosis Induction: Many pyrimidine derivatives trigger apoptosis in cancer cells. rsc.orgnih.govnih.govnih.gov This is often achieved through the mitochondrial or intrinsic pathway. rsc.orgnih.gov Key events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to a decrease in the mitochondrial membrane potential and the activation of caspase cascades. rsc.orgmdpi.com Some compounds have also been shown to cause cell cycle arrest, for instance at the G2/M or S phase, which prevents cancer cell proliferation and can lead to apoptosis. rsc.orgnih.gov